molecular formula C43H76N12O15S2 B12114676 H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

Cat. No.: B12114676
M. Wt: 1065.3 g/mol
InChI Key: GYNQDZNXDPVSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic peptide composed of ten amino acids: methionine, glutamine, methionine, asparagine, lysine, valine, leucine, aspartic acid, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, aspartic acid, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions, such as the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified amino acid side chains with new functional groups.

Scientific Research Applications

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a component of peptide-based vaccines.

    Industrial Processes: Utilized in the development of biosensors or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. For example, the peptide could bind to a receptor, triggering a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-NH2: Similar sequence but with an amide group at the C-terminus.

    H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Thr-OH: Similar sequence but with threonine instead of serine.

Uniqueness

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine residues makes it susceptible to oxidation, while the combination of hydrophilic and hydrophobic amino acids influences its solubility and interaction with other molecules.

Properties

IUPAC Name

3-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQDZNXDPVSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76N12O15S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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